三氟甲磺酸铋(III)

描述

Bismuth(III) trifluoromethanesulfonate is a compound that has gained attention for its catalytic capabilities in various chemical reactions due to its high efficiency and practicality. This compound, alongside bismuth(III) trifluoroacetate, has shown remarkable proficiency in catalyzing the ring opening of epoxides in reactions with anilines, characterized by high chemoselectivity and good to excellent yields (Khosropour et al., 2004).

Synthesis Analysis

Bismuth(III) trifluoromethanesulfonate can be synthesized from the reaction of protiodemetallation of triphenylbismuth by a stoichiometric amount of trifluoromethanesulfonic acid. This method represents an improvement over previously reported methods, making the synthesis process more accessible and efficient (Labrouillere et al., 1999).

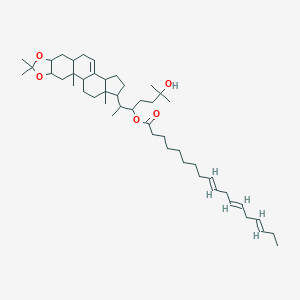

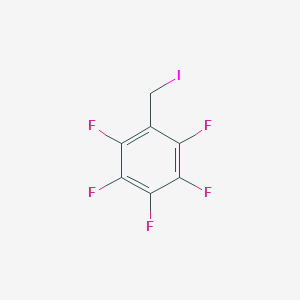

Molecular Structure Analysis

Although specific studies directly detailing the molecular structure of bismuth(III) trifluoromethanesulfonate were not identified in the search, its structure can be inferred based on its synthesis and the properties of similar bismuth compounds. Typically, bismuth(III) compounds exhibit coordination geometries that accommodate their stereochemical preferences and the electronic characteristics of the trifluoromethanesulfonate group.

Chemical Reactions and Properties

Bismuth(III) trifluoromethanesulfonate has demonstrated significant catalytic activity in various chemical reactions. It is particularly noted for its role in the regio- and chemoselective ring opening of epoxides, highlighting its potential in creating specific organic compounds with high yield and selectivity. Moreover, its catalytic prowess extends to glycosylation reactions, where it activates glycosyl halides efficiently, emphasizing its utility in synthesizing complex carbohydrates (Steber et al., 2021).

Physical Properties Analysis

The physical properties of bismuth(III) trifluoromethanesulfonate, such as its melting point and solubility, indicate its stability and compatibility with various organic solvents. This compatibility is crucial for its application in organic synthesis, where it acts as a catalyst in diverse reactions. It is known to be a white solid that is hygroscopic and must be protected from moisture to maintain its effectiveness (Ollevier et al., 2009).

科研应用

制备和催化:它可以很容易地制备并用作各种化学反应中的催化剂。例如,它已被用作环氧化物与苯胺反应中的催化剂,表现出高效率和产率(Khosropour, Khodaei, & Ghozati, 2004)。

环境友好的有机合成:它在有机合成中的应用非常显著,特别是作为无溶剂条件下的催化剂。它用于二氧兰的烯丙基化反应,提供了一种环保且不易腐蚀的替代传统方法(Spafford et al., 2008)。

弗里德尔-克拉夫斯酰化反应:三氟甲磺酸铋(III)在弗里德尔-克拉夫斯酰化中作为一种新型催化剂,对活化和失活苯具有良好效果。其水稳定性和高催化活性使其成为该领域中的有价值工具(Desmurs et al., 1997)。

二氢吡喃和吡喃吡喃的合成:它促进了从β-烯醇和醛制备二氢吡喃的氧离子-烯反应,表现出高区域选择性(Devi et al., 2018)。

稳定低氧化态铋:在特定溶剂中溶解时,它可以将铋(III)还原为较低的氧化态,稳定独特的铋配合物。这对于理解铋在不同环境中的化学行为具有重要意义(Lyczko et al., 2004)。

改进弗里德尔-克拉夫斯苯酰化:当溶解在特定离子液体中时,它有效地催化弗里德尔-克拉夫斯苯酰化,显示出在微波辐射下合成芳基酮的潜力(Tran, Do, & Le, 2014)。

糖基卤化物的活化:在糖基溴化物和氯化物的活化中表现出有效性,对于糖苷化方法的发展至关重要(Steber, Singh, & Demchenko, 2021)。

转氨酰化反应:在转氨酰化中显示出优异的催化性能,优于传统的有机锡催化剂,并提供更高的选择性(Jousseaume, Laporte, Toupance, & Bernard, 2002)。

三氟甲基硫酸酯的合成:促进苯胺、二氧化硫和三氟甲磺酰胺的一锅反应,导致具有抗真菌性能的化合物的产生(Sheng, Li, & Qiu, 2017)。

有机合成中的通用应用:以其在有机合成中的广泛应用而闻名,作为一种高效、廉价和环保的路易斯酸(Gaspard-Iloughmane & Roux, 2004)。

Safety And Hazards

Bismuth(III) trifluoromethanesulfonate should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when there is a risk of exposure . Use it in a well-ventilated area and avoid contact with moisture . When handling, do not eat, drink, or smoke . Keep containers securely sealed when not in use .

性质

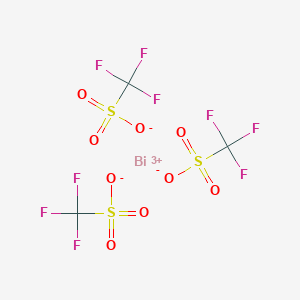

IUPAC Name |

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BiF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432758 | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(III) trifluoromethanesulfonate | |

CAS RN |

88189-03-1 | |

| Record name | Bismuth triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)